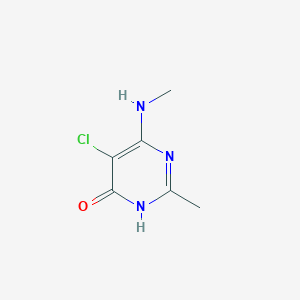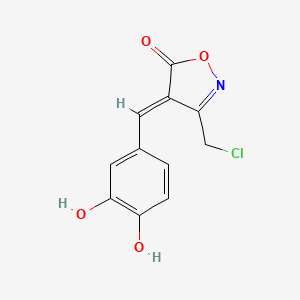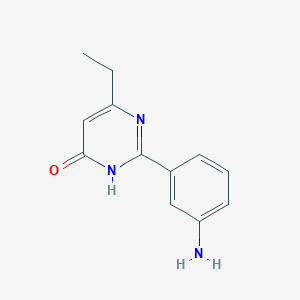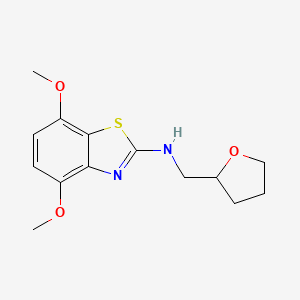
4,7-dimethoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine
Overview
Description
4,7-Dimethoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine, also known as 4,7-DMBT, is a heterocyclic amine derived from the condensation of 1,3-benzothiazol-2-amine and 4,7-dimethoxy-1,3-benzothiazol-2-amine. It is a colorless, crystalline solid with a molecular weight of 216.3 g/mol and a melting point of 122-124°C. 4,7-DMBT has been used in various scientific research applications, including drug delivery, gene therapy, and cancer treatment.
Scientific Research Applications
Structural Analysis
- The compound, a benzothiazol derivative, has been analyzed for its crystal structure, revealing key aspects like planarity and conformation. This aids in understanding its potential interactions in various applications (Yıldırım et al., 2006).
Anticancer Activity
- Derivatives of benzothiazole, including those related to 4,7-dimethoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine, have shown promising in-vitro anticancer activity against various human cancer cell lines, indicating potential for therapeutic applications (Waghmare et al., 2013).
Chemical Synthesis and Modification
- Studies have detailed the synthesis of related compounds, providing a framework for understanding how modifications to the benzothiazole structure can be made, which is crucial for developing new compounds with desired properties (Schindler et al., 2008).
Antimicrobial and Corrosion Inhibition
- Benzothiazole derivatives have been explored for their antimicrobial properties, as well as their potential as corrosion inhibitors, suggesting a dual role in both medicinal and industrial applications (Nayak & Bhat, 2023).
Fluorescent Probes
- Related compounds have been developed as fluorescent probes, demonstrating potential in imaging and diagnostic applications, particularly due to their response to different solvents (Bodke et al., 2013).
Neuroprotective Agent Research
- Compounds structurally similar to 4,7-dimethoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine have been studied for their neuroprotective properties, particularly in the context of ischemia-reperfusion damage (Kim et al., 2002).
properties
IUPAC Name |
4,7-dimethoxy-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-17-10-5-6-11(18-2)13-12(10)16-14(20-13)15-8-9-4-3-7-19-9/h5-6,9H,3-4,7-8H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIVBLJKZLEGHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NCC3CCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-dimethoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3Z)-1H-Indole-2,3-dione 3-[(2-hydroxyethyl)-hydrazone]](/img/structure/B1418241.png)
![4-[(1E)-(methoxyimino)methyl]-1-methyl-3-phenyl-1H-pyrazol-5-ol](/img/structure/B1418243.png)
![3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B1418244.png)
![N-(3-Methoxybenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418245.png)
![Methyl 3-fluoro-4-{[(2-hydroxyphenyl)methylidene]-amino}benzoate](/img/structure/B1418247.png)
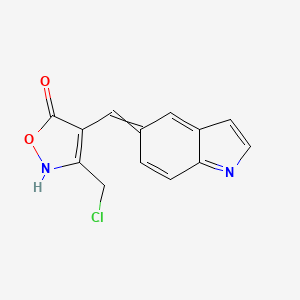

![3-[4-(2-Trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1418252.png)

![N-(tert-Butyl)-6',7'-dimethyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418257.png)
![N-(2-Methoxyethyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418259.png)
